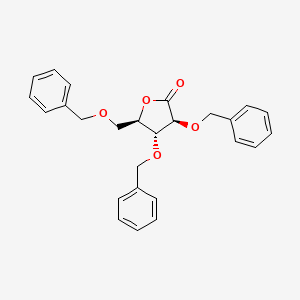
C.I. Reactive Yellow 44
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Reactive Yellow 44 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with fibers, particularly cellulosic fibers such as cotton. This characteristic makes them highly valuable in the textile industry for producing vibrant and long-lasting colors. This compound is specifically used for dyeing and printing textiles, offering excellent fastness properties and a bright yellow hue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 44 typically involves the reaction of a chromophore with a reactive group that can form covalent bonds with fibers. The chromophore is usually an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is often a halogenated triazine or a vinyl sulfone group.
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, to form the azo dye.
Introduction of Reactive Group: The azo dye is further reacted with a halogenated triazine or a vinyl sulfone compound to introduce the reactive group.
Purification: The final product is purified through filtration, washing, and drying to obtain the pure dye.
Analyse Chemischer Reaktionen
Types of Reactions: C.I. Reactive Yellow 44 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Hydrolysis: The dye can hydrolyze in the presence of water, leading to the formation of hydrolyzed dye, which is less reactive.
Common Reagents and Conditions:
Alkaline Conditions: The dyeing process typically occurs under alkaline conditions, which facilitate the nucleophilic substitution reaction between the dye and the fiber.
Temperature: The reaction temperature can vary, but it is often carried out at elevated temperatures to enhance the reaction rate.
Major Products Formed:
Dyed Fiber: The primary product is the dyed fiber, where the dye molecules are covalently bonded to the fiber.
Hydrolyzed Dye: Hydrolysis can lead to the formation of hydrolyzed dye, which does not bond with the fiber and is usually washed away during the dyeing process.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Yellow 44 has several scientific research applications, including:
Textile Industry: It is widely used for dyeing and printing textiles, providing bright and durable colors.
Biological Staining: The dye can be used as a staining agent in biological research to visualize cellular structures.
Environmental Studies: Research on the degradation and removal of reactive dyes from wastewater is crucial for environmental protection.
Chemical Analysis: The dye can be used as a standard in analytical chemistry for studying dye-fiber interactions and dyeing processes.
Wirkmechanismus
The mechanism of action of C.I. Reactive Yellow 44 involves the formation of covalent bonds between the dye and the fiber. The reactive group in the dye, such as a halogenated triazine or a vinyl sulfone, reacts with nucleophilic groups in the fiber, such as hydroxyl groups in cellulose. This reaction forms a stable covalent bond, ensuring that the dye is firmly attached to the fiber, resulting in excellent wash and light fastness properties.
Vergleich Mit ähnlichen Verbindungen
C.I. Reactive Yellow 44 can be compared with other reactive dyes, such as:
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 160
- C.I. Reactive Orange 16
- C.I. Reactive Red 195
- C.I. Reactive Blue 194
Uniqueness: this compound is unique due to its specific chromophore structure and reactive group, which provide it with distinct dyeing properties, such as high reactivity, bright yellow color, and excellent fastness. Compared to other reactive dyes, it offers a unique combination of color strength and stability, making it a preferred choice for certain textile applications.
Eigenschaften
CAS-Nummer |
12270-91-6 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
